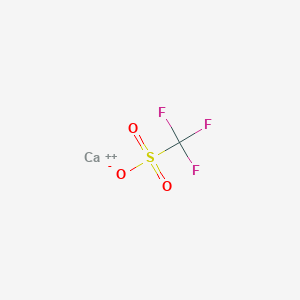
2-Fluoroethanol
描述
2-Fluoroethanol is an organic compound with the chemical formula CH₂FCH₂OH. It is a colorless liquid and one of the simplest stable fluorinated alcohols. This compound has a musky, rather tart odor and is miscible with water, ethanol, ethyl ether, and acetone . It was once used as a pesticide but is now primarily of interest in scientific research and industrial applications .
作用机制
Target of Action
The primary target of 2-Fluoroethanol is Alcohol Dehydrogenase (ADH) . ADH is an enzyme that plays a crucial role in the metabolism of alcohols in the body. It catalyzes the conversion of alcohols to aldehydes and ketones, and it is a key player in the metabolic pathway of this compound .
Mode of Action
This compound interacts with its target, ADH, by serving as a substrate for the enzyme . The enzyme uses nicotinamide adenine dinucleotide (NAD+) as a cofactor to convert this compound into fluoroacetaldehyde , which is then further metabolized into fluoroacetate .
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways. Initially, this compound is converted into fluoroacetaldehyde by the action of ADH . This fluoroacetaldehyde is then further metabolized into fluoroacetate . Fluoroacetate is known to be a precursor to fluorocitrate, an inhibitor of aconitase, an enzyme that participates in the TCA cycle .
Pharmacokinetics
It is known that this compound is metabolized by adh, leading to the formation of fluoroacetaldehyde and then fluoroacetate . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its metabolism to fluoroacetate and subsequent conversion to fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, an enzyme that plays a crucial role in the TCA cycle . By inhibiting aconitase, fluorocitrate disrupts the TCA cycle, leading to a decrease in energy production in the cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances that can also be metabolized by ADH may affect the metabolism of this compound . Additionally, factors such as temperature and pH can influence the activity of ADH and thus the metabolism of this compound . .
生化分析
Biochemical Properties
2-Fluoroethanol interacts with various enzymes and proteins. It is converted by alcohol dehydrogenase (ADH) using nicotinamide adenine dinucleotide (NAD+) as a cofactor . This process ultimately leads to the formation of fluoroacetaldehyde and then fluoroacetate .
Cellular Effects
It is known that fluoroethanol induced a similar toxicity as that of fluoroacetate in rats . Fluoroacetate is known to metabolize to fluorocitrate to exert the toxic effect .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by ADH using NAD+ as a cofactor . This leads to the formation of fluoroacetaldehyde and then fluoroacetate .
Temporal Effects in Laboratory Settings
It is known that nuclear quantum effects (NQEs) manifest in the structural parameters of the lowest energy conformer of this compound .
Dosage Effects in Animal Models
It is known that fluoroethanol induced a similar toxicity as that of fluoroacetate in rats .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the formation of fluoroacetaldehyde and then fluoroacetate . This process is catalyzed by ADH using NAD+ as a cofactor .
Transport and Distribution
It is soluble in water, ethanol, ethyl ether, and acetone , which suggests it could be distributed widely in aqueous environments within the body.
准备方法
Synthetic Routes and Reaction Conditions
2-Fluoroethanol can be synthesized through several methods:
-
Finkelstein Reaction: : This method involves treating 2-chloroethanol with potassium fluoride. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{OH} + \text{KF} \rightarrow \text{FCH}_2\text{CH}_2\text{OH} + \text{KCl} ] The product, this compound, has a lower boiling point than the starting material and can be conveniently isolated by distillation .
-
Alternative Methods: : Similar procedures start from (1,3)-dioxolan-2-one and from 2-bromoethanol .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting 2-chloroethanol with potassium fluoride in a high boiling point solvent of the ethylene glycol type at 175°C .
化学反应分析
2-Fluoroethanol undergoes various chemical reactions, including:
-
Dehydrofluorination: : In a basic solution, this compound undergoes dehydrofluorination to give acetaldehyde . [ \text{FCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{CHO} + \text{HF} ]
-
Formation of Triflate Ester: : Reaction with trifluoromethanesulfonic anhydride in the presence of a base gives the triflate ester .
-
Radiation-Induced Transformations: : In aqueous solutions, this compound undergoes radiation-induced dehalogenation, producing fluoride anions .
科学研究应用
2-Fluoroethanol has several applications in scientific research:
Microwave Spectroscopy: The microwave spectra of two isotopic species of this compound have been investigated.
Photolysis Studies: Single-photon infrared photolysis of this compound in solid argon has been studied.
Radiopharmaceuticals: The 2-fluoroethoxy group is a common moiety in the structures of radiotracers used with positron emission tomography (PET), such as fluoroethyl-l-tyrosine and [18F]-fluoroethyl 4-fluorobenzoate.
相似化合物的比较
2-Fluoroethanol is compared with other fluorinated alcohols such as 2-chloroethanol, difluoroethanol, and trifluoroethanol:
2-Chloroethanol: Similar in structure but contains a chlorine atom instead of a fluorine atom.
Difluoroethanol: Contains two fluorine atoms, making it less reactive and less toxic than this compound.
Trifluoroethanol: Contains three fluorine atoms and is used as a co-solvent in protein folding studies.
This compound is unique due to its balance of reactivity and stability, making it suitable for various scientific and industrial applications.
属性
IUPAC Name |
2-fluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO/c3-1-2-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDYAKVUZMZKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4992 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059902 | |
| Record name | 2-Fluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene fluorohydrin appears as a liquid. Used as a rodenticide, insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4992 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylene fluorohydrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5212 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
218.3 °F at 760 mmHg (EPA, 1998), 103.5 °C | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4992 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
87.8 °F (EPA, 1998) | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4992 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Miscible in ethanol, ethyl ether; very soluble in acetone, In water, miscible @ 20 °C | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.104 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1040 g/cu cm @ 20 °C | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4992 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
21.3 [mmHg], Vapor pressure: 21.25 mm Hg @ 25 °C | |
| Record name | Ethylene fluorohydrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5212 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The fluoroacetate ion is not poisonous itself but is converted to fluorocitric acid, which blocks the tricarboxylic acid cycle, an essential mechanism of energy production in mammalian cells ... This manifests itself principally in disturbed activities of the central nervous system and of the heart. /Fluoroacetate/ | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
371-62-0, 63919-01-7 | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4992 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Fluoroethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene fluorohydrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063919017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylene fluorohydrin | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Ethanol, 2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Fluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoroethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUOROETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M427A5HML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-15.61 °F (EPA, 1998), -26.4 °C | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4992 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENE FLUOROHYDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Fluoroethanol?
A1: this compound has a molecular formula of C2H5FO and a molecular weight of 64.05 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers utilize a variety of spectroscopic techniques to characterize this compound, including:
- Infrared (IR) spectroscopy: Identifies functional groups and characterizes hydrogen bonding interactions. [, , , , , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure, dynamics, and conformational preferences of the molecule. [, , , , ]
- Microwave spectroscopy: Measures rotational transitions, revealing details about molecular structure, internal motions, and intermolecular interactions. [, , , , , ]
- Ultraviolet Photoelectron Spectroscopy (UPS): Examines the electronic structure and energy levels within the molecule. []
Q3: What are the dominant conformers of this compound and what influences their stability?
A3: this compound exhibits conformational isomerism due to rotations around the C-C and C-O bonds. The most stable conformer adopts a gauche arrangement, where the fluorine and oxygen atoms are on the same side of the C-C bond. [, , , , , ] This preference arises from a stabilizing intramolecular interaction between the electronegative fluorine atom and the hydroxyl group (OH...F). [, , , , ]
Q4: What is the role of this compound in protein studies?
A4: Fluoroalcohols, including this compound, are known to influence protein structure. The competitive formation of intra- and intermolecular hydrogen bonds by this compound can disrupt existing hydrogen bonding networks within proteins, leading to structural changes. []
Q5: How is computational chemistry used to study this compound?
A5: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Researchers employ various theoretical methods, including:
- Density Functional Theory (DFT): Used to calculate molecular geometries, energies, vibrational frequencies, and other properties. [, , , , ]
- Ab initio Calculations: Provide accurate predictions of molecular properties and are often used to complement experimental findings. [, , , , , ]
- Molecular Dynamics (MD) Simulations: Simulate molecular motions and interactions, providing insights into solvation dynamics and other dynamic processes. []
Q6: How do nuclear quantum effects influence the properties of this compound?
A6: Nuclear quantum effects (NQEs), such as zero-point energy and tunneling, impact the properties of this compound. Path integral simulations reveal that NQEs significantly affect the torsional barriers and contribute to the structural features, particularly in the interaction between the OH and F groups. []
Q7: What are the major metabolic pathways of this compound in humans and rats?
A7: In both humans and rats, this compound is primarily metabolized to 2-fluoroacetic acid, which is then conjugated with glucuronic acid and excreted in the urine. [, ]
Q8: What is the role of cytochrome P450 2E1 in the metabolism of this compound?
A8: Research indicates that cytochrome P450 2E1 plays a significant role in the metabolism of this compound in rats. This is evidenced by the inhibitory effect of diallyl sulfide, a selective inhibitor of cytochrome P450 2E1, on this compound metabolism. []
Q9: What is known about the environmental impact of this compound?
A9: While this compound has been investigated as a potential alternative to chlorofluorocarbons (CFCs), information regarding its environmental impact, such as its ecotoxicological effects and degradation pathways, remains limited. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















